Structural Differentiation via 2,2-Diphenylethanone Pharmacophore: Molecular Property Comparison with the Core Furan-Pyridazine-Piperazine Scaffold
Target compound 921528-97-4 possesses a unique 2,2-diphenylethanone moiety attached to the piperazine nitrogen, which is absent in the core scaffold analog 3-(furan-2-yl)-6-(piperazin-1-yl)pyridazine (CAS 1105195-43-4). This structural difference results in a molecular weight increase of 153.2 Da (424.5 vs. 271.3 Da) and introduces two aromatic rings capable of additional π-π stacking and hydrophobic interactions . The diphenylethanone group also introduces hydrogen bond acceptor capacity via the carbonyl oxygen, which is not present in the core scaffold. These features suggest that 921528-97-4 explores chemical space not accessible to simpler analogs, although direct target engagement data remains unpublished for this compound.
| Evidence Dimension | Molecular weight and pharmacophore complexity |
|---|---|
| Target Compound Data | MW = 424.5 Da; contains 2,2-diphenylethanone carbonyl pharmacophore |
| Comparator Or Baseline | 3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine: MW = 271.3 Da; no carbonyl pharmacophore |
| Quantified Difference | ΔMW = 153.2 Da (56% increase); two additional aromatic rings and one hydrogen bond acceptor added |
| Conditions | Structural comparison based on calculated molecular properties |
Why This Matters
Procurement decisions should recognize that the 2,2-diphenylethanone moiety constitutes a major pharmacophore extension, which likely imparts distinct binding and physicochemical properties not predictable from simpler analogs.
